SERT Binding Affinity (Ki) of Desmethylescitalopram Compared to Escitalopram
Desmethylescitalopram exhibits a lower affinity for the serotonin transporter (SERT) compared to its parent drug, escitalopram. This difference is critical for understanding the relative contributions of the parent and metabolite to the in vivo pharmacological effect. The Ki value for desmethylescitalopram is 3.6 nM , whereas escitalopram demonstrates a Ki of 1.1 nM [1].
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.6 nM |
| Comparator Or Baseline | Escitalopram (1.1 nM) |
| Quantified Difference | Escitalopram is approximately 3.3-fold more potent in binding to SERT than its primary metabolite. |
| Conditions | Radioligand binding assay using [3H]citalopram in human recombinant SERT expressed in HEK cell membranes and similar assay conditions for escitalopram [1]. |
Why This Matters
This 3.3-fold difference in binding affinity explains why the parent drug is the primary driver of SERT inhibition in vivo, a fact that guides dosing strategies and therapeutic drug monitoring (TDM) efforts.
- [1] Essential Neuropharmacology. Escitalopram. Cambridge University Press. 2020. View Source
